Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester
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Overview
Description
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is a complex organic compound with the molecular formula C21H18ClNO3. This compound is known for its unique structure, which includes a chlorobenzyl group, a phenoxy group, and a pyridinylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)phenol. This intermediate is then reacted with acetic anhydride to produce 2-(4-(4-chlorobenzyl)phenoxy)acetic acid. Finally, the esterification of this acid with 3-pyridinemethanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This reaction can convert the ester group to an alcohol.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-(4-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(4-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of 2-(4-(4-azidobenzyl)phenoxy)-, 3-pyridinylmethyl ester or 2-(4-(4-cyanobenzyl)phenoxy)-, 3-pyridinylmethyl ester.
Scientific Research Applications
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, methyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, propyl ester
Uniqueness
The uniqueness of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester lies in its specific structure, which includes a pyridinylmethyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
57081-56-8 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18ClNO3/c22-19-7-3-16(4-8-19)12-17-5-9-20(10-6-17)25-15-21(24)26-14-18-2-1-11-23-13-18/h1-11,13H,12,14-15H2 |
InChI Key |
LIEKKOSECRQYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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